7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by a pyrrolo[3,2-b]pyridine core with a benzyloxy substituent at the 7-position. This compound is classified under the category of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The compound's chemical identity is denoted by the CAS number 357263-44-6, and it has garnered interest due to its unique structural features that influence its reactivity and biological interactions.
The synthesis of 7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine typically involves several key steps:
Common reaction conditions for these transformations include:
While specific industrial production methods are not extensively documented, scaling up laboratory synthesis involves optimizing reaction conditions for higher yields and ensuring cost-effectiveness and environmental sustainability.
The molecular structure of 7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine can be represented as follows:
The structure features a fused bicyclic system comprising a pyrrole ring and a pyridine ring, with a benzyloxy group attached at the 7-position. This specific arrangement contributes to its unique chemical properties and biological activities.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds. The NMR spectrum would reveal distinct signals corresponding to different hydrogen environments in the molecule, aiding in structural elucidation.
7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, oxidation reactions require careful control of temperature and reagent concentration to prevent over-oxidation or degradation of sensitive functional groups.
The mechanism of action for 7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the benzyloxy group enhances binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects including inhibition of enzyme activity or alteration of receptor signaling pathways.
Research indicates that compounds similar to 7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine may exhibit significant biological activities such as anticancer effects or inhibition of specific kinases involved in cellular signaling pathways. Understanding these mechanisms is crucial for developing therapeutic agents based on this scaffold.
7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine typically appears as a solid at room temperature, with properties that may vary based on purity and crystallization conditions.
The compound exhibits moderate stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of nitrogen atoms in its structure. Its solubility profile often includes solubility in organic solvents like ethanol or dimethyl sulfoxide but limited solubility in water.
Characterization through spectroscopic methods provides insights into its physical state and purity levels, which are essential for ensuring reproducibility in scientific applications.
7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine has potential applications in various fields:
The pyrrolopyridine scaffold exists as four distinct isomers (pyrrolo[2,3-b]pyridine, pyrrolo[2,3-c]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[3,2-b]pyridine), each exhibiting unique electronic distributions and hydrogen-bonding capabilities. Among these, the 1H-pyrrolo[3,2-b]pyridine system—characterized by a bridgehead nitrogen at position 1 and a fused pyrrole nitrogen adjacent to the pyridine-type nitrogen—demonstrates exceptional versatility as a bioisostere for purine nucleobases. This structural mimicry enables competitive binding at ATP sites of kinases, as evidenced by its incorporation into kinase inhibitors like c-Met and TYK2 inhibitors [5].
The core’s pharmacophoric strength derives from three key attributes:
Table 1: Physicochemical Properties of Pyrrolopyridine Isomers
Isomer | Dipole Moment (D) | cLogP | H-Bond Donors | H-Bond Acceptors | Dominant Medicinal Application |
---|---|---|---|---|---|
1H-Pyrrolo[3,2-b]pyridine | 4.22 | -0.51 | 1 | 2 | Kinase inhibitors (c-Met, TYK2) |
1H-Pyrrolo[2,3-b]pyridine | 3.98 | -0.48 | 1 | 2 | ALK/c-Met inhibitors (Crizotinib analogs) |
1H-Pyrrolo[3,2-c]pyridine | 4.05 | -0.53 | 1 | 2 | Rarely explored |
1H-Pyrrolo[2,3-c]pyridine | 3.87 | -0.49 | 1 | 2 | Antibacterial agents |
Studies on c-Met inhibitors reveal that replacing aminopyridine in Crizotinib with 7-azaindole (pyrrolo[2,3-b]pyridine) enhances potency by 10-fold due to optimized hinge interactions. However, the [3,2-b] isomer offers superior metabolic stability in microsomal assays, attributed to reduced susceptibility to oxidative metabolism at the C5-C6 bond [5] [9].
The benzyloxy group (-OCH₂C₆H₅) at position 7 of the pyrrolo[3,2-b]pyridine core serves as a critical molecular actuator for target engagement and selectivity. This substituent’s impact is tripartite:
Table 2: Impact of Benzyloxy Modifications on Kinase Inhibition Profiles
Benzyloxy Substituent | c-Met IC₅₀ (nM) | Selectivity Ratio (c-Met vs. ALK) | Solubility (μM, pH 7.4) | Key Interactions |
---|---|---|---|---|
Unsubstituted | 210 | 1:1.2 | 45 | π-Stacking with Y1230 |
2,6-DiCl-3-F | 8 | 1:15 | 12 | H-bond with D1222; Hydrophobic with V1092 |
4-CN | 185 | 1:0.8 | 89 | Dipole-dipole with K1110 |
3,5-diCF₃ | 32 | 1:22 | 8 | Fluorophilic with L1157 |
The benzyloxy group’s metabolic vulnerability (O-debenzylation via CYP3A4) is mitigated by fluorination or replacing the methylene linker with sulfone, which also enhances aqueous solubility by increasing polar surface area [2] [3].
Positional isomerism profoundly influences the pharmacodynamics of pyrrolopyridine derivatives. The 7-benzyloxy-1H-pyrrolo[3,2-b]pyridine isomer demonstrates distinct advantages over its 4-, 5-, and 6-substituted counterparts:
Table 3: Positional Isomer Comparison in Kinase Inhibitor Design
Isomer & Substituent Position | Representative Compound | c-Met Kd (nM) | T½ microsomes (min) | Kinase Selectivity Index |
---|---|---|---|---|
7-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine | 7-(2,6-DiCl-BnO)-[3,2-b]pyridine | 8 | 42 | 145 |
6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | 6-(4-F-BnO)-[2,3-b]pyridine (CID 22476260) | 310 | 28 | 18 |
5-(Benzyloxy)-1H-pyrrolo[3,2-c]pyridine | 5-(BnO)-[3,2-c]pyridine | >1000 | 15 | 3 |
4-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine | 4-(3-CF₃-BnO)-[2,3-c]pyridine | 650 | 22 | 25 |
The 7-position’s superiority is further validated in allosteric TYK2 inhibitors, where 7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine derivatives achieve >100-fold selectivity over JAK1/2 by exploiting a unique subpocket formed by Pro950 and Val981 [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7